molecular formula C15H25Cl2N3O2 B3021653 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride CAS No. 1187930-99-9

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

Cat. No. B3021653
M. Wt: 350.3
InChI Key: RXLNINVLZWODOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is an important organic intermediate . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The molecular formula of 1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is C15H24ClN3O2 . Its molecular weight is 313.83 . The structure of this compound includes a piperazine ring, which is a common feature in many pharmaceutical compounds .


Physical And Chemical Properties Analysis

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride is slightly soluble in water . Its molecular weight is 313.83 . More specific physical and chemical properties were not available in the sources I found.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

properties

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.2ClH/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13;;/h4-7H,8-11,16H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLNINVLZWODOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671948
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-Aminophenyl)piperazine dihydrochloride

CAS RN

193902-64-6
Record name tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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